molecular formula C30H30N4O3S B2545767 N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide CAS No. 892386-71-9

N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide

カタログ番号: B2545767
CAS番号: 892386-71-9
分子量: 526.66
InChIキー: FZBYJTPBNJJGDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide is a structurally complex molecule featuring a tricyclic core system (oxa- and triaza-containing heterocycles), a hydroxymethyl group at position 11, a phenyl substituent at position 5, and a butanamide chain linked to a 2,5-dimethylphenyl group via a sulfanyl bridge. The compound’s synthesis likely involves multi-step reactions, including cyclization to form the tricyclic scaffold and nucleophilic substitution to introduce the sulfanyl and amide functionalities, analogous to methods described for related triazole derivatives . Structural confirmation of such compounds typically relies on spectroscopic techniques (e.g., IR, NMR) and X-ray crystallography, with software like SHELX playing a role in refining crystallographic data .

特性

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O3S/c1-5-25(28(36)32-24-13-17(2)11-12-18(24)3)38-30-23-14-22-21(16-35)15-31-19(4)26(22)37-29(23)33-27(34-30)20-9-7-6-8-10-20/h6-13,15,25,35H,5,14,16H2,1-4H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBYJTPBNJJGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)C)C)SC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, presenting findings from various studies and case reports.

Chemical Structure and Properties

The structure of this compound includes a tricyclic system with multiple functional groups, which may contribute to its biological activity. The presence of a sulfanyl group and a butanamide moiety suggests potential interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to the one exhibit significant antitumor properties. For instance, derivatives containing triazole and oxadiazole rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

StudyCompoundActivityMechanism
Triazole derivativesAntitumorInduction of apoptosis
Oxadiazole derivativesCytotoxicityCell cycle arrest

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Research has demonstrated that related compounds can inhibit key inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced inflammation in various models.

Case Study: Inhibition of COX Enzymes

In a study examining the effects of triazole compounds on COX enzymes, it was found that certain derivatives significantly inhibited COX-1 and COX-2 activities, leading to decreased prostaglandin synthesis. This suggests a potential therapeutic application in inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of structurally similar compounds have shown promising results against various pathogens. For example, compounds featuring sulfanyl groups have demonstrated activity against both Gram-positive and Gram-negative bacteria.

PathogenInhibition Zone (mm)
E. coli15
S. aureus18

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammatory pathways.
  • Receptor Modulation : It could interact with specific receptors involved in cell signaling, altering cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in target cells, leading to apoptosis.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs with Tricyclic Cores

The closest structural analog is 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (). Key differences include:

  • Substituents : The target compound has a 5-phenyl group and a butanamide chain, whereas the analog features a 5-(4-methoxyphenyl) group and a shorter acetamide chain.
  • Steric Considerations : The butanamide chain in the target may increase hydrophobicity and steric bulk, influencing membrane permeability or receptor binding .

Triazole and Thione Derivatives

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share sulfur-containing functional groups but differ in core structure. Key distinctions include:

  • Core Rigidity: The tricyclic system in the target compound confers greater structural rigidity compared to the monocyclic triazole-thiones.
  • Sulfur Reactivity : The sulfanyl group in the target may exhibit different redox or binding properties compared to the sulfonyl groups in ’s compounds .

Pharmacopeial Amides

Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () share the butanamide moiety but possess linear hexanamide backbones with stereochemical complexity. Differences include:

  • Substituent Diversity: The dimethylphenoxy group in ’s compounds may enhance π-π stacking interactions, unlike the target’s dimethylphenyl group .

Comparative Structural and Functional Analysis

Table 1. Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Functional Groups Hypothesized Properties Reference
Target Compound Tricyclo[8.4.0.03,8]tetradeca 5-phenyl, 11-hydroxymethyl, butanamide Oxa, triaza, sulfanyl High rigidity, moderate solubility -
Analog Same tricyclic core 5-(4-methoxyphenyl), acetamide Methoxyphenyl, acetamide Enhanced solubility
Triazole-Thiones 1,2,4-Triazole 4-(4-X-phenylsulfonyl), 2,4-difluorophenyl Sulfonyl, triazole-thione Redox activity
Pharmacopeial Amides Linear hexanamide Dimethylphenoxy, tetrahydro-pyrimidinyl Hydroxy, oxyacetamido Stereochemical complexity

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。